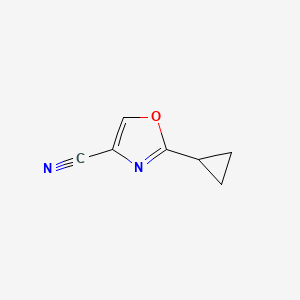![molecular formula C12H19N B1423308 Methyl[1-(4-methylphenyl)butan-2-yl]amine CAS No. 861199-21-5](/img/structure/B1423308.png)
Methyl[1-(4-methylphenyl)butan-2-yl]amine
Vue d'ensemble
Description
Methyl[1-(4-methylphenyl)butan-2-yl]amine, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential as an experimental tool for studying various biological processes. DMBA is a structural analog of amphetamine and has been found to exhibit similar pharmacological properties.
Applications De Recherche Scientifique
1. Identification and Analysis in Illegal Designer Drugs
Methyl[1-(4-methylphenyl)butan-2-yl]amine and its homologues have been identified in illegal designer drugs. The analysis of such compounds is crucial in the monitoring and regulation of these substances in the market. The study by Matsumoto et al. (2006) highlights the identification of N-methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine, a new homologue of MDMA, in the Japanese market. This research contributes to the understanding of the distribution and chemical properties of these substances in illegal drug trade Matsumoto et al., 2006.
2. Chemical Reactions and Synthesis
The compound plays a role in various chemical reactions and synthesis processes. For instance, Novakov et al. (2017) described the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, demonstrating the compound's utility in the synthesis of target amides Novakov et al., 2017.
3. Structure Elucidation and Comparative Analysis
Studies like that of Nycz et al. (2011) focus on the X-ray structures and computational studies of several cathinones, including variants of methyl[1-(4-methylphenyl)butan-2-yl]amine. Such research provides valuable insights into the molecular structure and electronic spectra of these compounds Nycz et al., 2011.
4. Synthesis of Novel Compounds
The compound is also used in the synthesis of new chemical entities. For example, Almansour et al. (2016) reported the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, where methyl[1-(4-methylphenyl)butan-2-yl]amine derivatives played a significant role. This research contributes to the development of new compounds with potential applications in various fields Almansour et al., 2016.
5. Pharmacological Research
While excluding specific drug use and dosage information, it is important to note that variants of methyl[1-(4-methylphenyl)butan-2-yl]amine have been studied in pharmacological research. Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor antagonist. This type of research is crucial in understanding the therapeutic potential of these compounds Grimwood et al., 2011.
Propriétés
IUPAC Name |
N-methyl-1-(4-methylphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13-3)9-11-7-5-10(2)6-8-11/h5-8,12-13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOMARSARDZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(4-methylphenyl)butan-2-yl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)






![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)



